molecular formula C15H17FN4O2 B1404851 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid CAS No. 1400540-11-5

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid

Cat. No. B1404851
M. Wt: 304.32 g/mol
InChI Key: XBJZFAUERUTQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is attached to a carboxylic acid group, and a 1,2,3-triazole ring, which is another common structure in medicinal chemistry . The 1,2,3-triazole ring is further substituted with a 2-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidine ring, a 1,2,3-triazole ring, and a 2-fluorophenyl group. The piperidine ring contributes to the three-dimensional structure of the molecule, while the 1,2,3-triazole ring and the 2-fluorophenyl group could potentially participate in various interactions with biological targets .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The 1,2,3-triazole ring could potentially participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the fluorine atom could potentially affect its lipophilicity and reactivity .

Scientific Research Applications

Cancer Treatment

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid has been identified as a component in the synthesis of Aurora kinase inhibitors, which are significant in the treatment of cancer. These compounds, by inhibiting Aurora A, show promise in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Applications

This compound has been utilized in the synthesis of novel analogues with significant antibacterial activity. Triazole analogues of Piperazine, derived from this acid, have shown efficacy against human pathogenic bacteria like Escherichia coli and Klebseilla pneumoniae (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Antimicrobial and Antifungal Activity

The 1,2,4-triazole derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potential as active molecules against a range of microbial and fungal strains, indicating their relevance in developing new antimicrobial agents (B. Kariuki, H. Mohamed, B. F. Abdel-Wahab, G. El‐Hiti, 2022).

Neuropharmacological Agents

Compounds derived from this acid have shown promise as neuropharmacological agents, particularly as selective alpha(1) adrenoceptor antagonists. This implies their potential application in central nervous system (CNS) disorders and highlights their role in the development of new CNS-active compounds (T. Balle, J. Perregaard, M. T. Ramirez, A. K. Larsen, K. Søby, T. Liljefors, K. Andersen, 2003).

PET Imaging and Brain Research

A derivative of this compound, [(11)C]MFTC, has been developed as a PET tracer for imaging fatty acid amide hydrolase in rat and monkey brains. This indicates its utility in neuroscience research, particularly in understanding brain functions and disorders (K. Kumata, Joji Yui, A. Hatori, J. Maeda, Lin Xie, M. Ogawa, Tomoteru Yamasaki, Yuji Nagai, Yoko Shimoda, Masayuki Fujinaga, K. Kawamura, Ming-Rong Zhang, 2015).

Crystallography and Molecular Structure Analysis

Research has been conducted on the synthesis and structural characterization of derivatives of this compound. The study of their intermolecular interactions and molecular packing provides insights into the structural aspects of these compounds, aiding in the design of more effective drugs (R. Shukla, T. Mohan, B. Vishalakshi, D. Chopra, 2017).

Future Directions

The compound “1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid” could potentially be explored for various applications in medicinal chemistry, given its structural features. Future research could focus on investigating its biological activity, optimizing its synthesis, and studying its mechanism of action .

properties

IUPAC Name

1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-13-3-1-2-4-14(13)20-12(9-17-18-20)10-19-7-5-11(6-8-19)15(21)22/h1-4,9,11H,5-8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJZFAUERUTQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=NN2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 3
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 6
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.